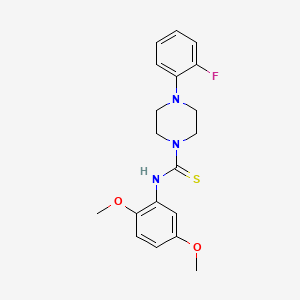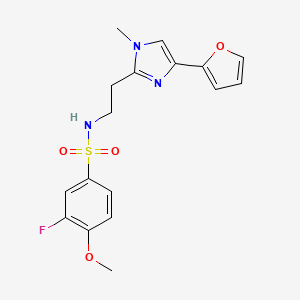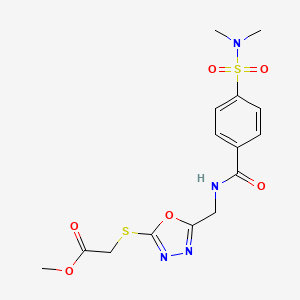![molecular formula C23H18O2S B2950838 (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-82-8](/img/structure/B2950838.png)
(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C23H18O2S . It is a derivative of benzofuran, a heterocyclic compound that is widely found in natural and synthetic compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran core, a phenyl group, and a sulfanyl group attached to a methylphenyl group . The unique structural features of benzofuran and its derivatives make it a privileged structure in the field of drug discovery .Applications De Recherche Scientifique
4-Methylbenzenesulfonylmethylbenzofuranone has been studied extensively for its potential applications in a variety of scientific research fields. This compound has been used as a synthetic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a drug delivery system for the delivery of active pharmaceutical ingredients (API) to target tissues. Furthermore, this compound has been studied for its potential applications in biochemistry, as it has been found to possess bioactivity against a variety of enzymes and proteins.
Mécanisme D'action
Target of Action
It’s noted that compounds with a similar structure have displayed outstanding antibacterial activity
Mode of Action
It’s possible that the compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to antibacterial effects
Biochemical Pathways
Given its potential antibacterial activity, it might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication
Result of Action
Given its potential antibacterial activity, it might lead to the death of bacterial cells by disrupting essential cellular processes
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanoneenesulfonylmethylbenzofuranone in laboratory experiments has several advantages. This compound is easily synthesized, making it an attractive option for synthetic organic chemistry experiments. Additionally, this compound is relatively inexpensive and has a wide range of potential applications, making it a useful tool for a variety of research projects. However, this compound has some limitations, as it is volatile and has a low solubility in water, making it difficult to use in certain experiments.
Orientations Futures
The potential future directions for (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanoneenesulfonylmethylbenzofuranone are numerous. One potential direction for this compound is the development of new drug delivery systems for the delivery of active pharmaceutical ingredients (API) to target tissues. Additionally, this compound could be used to develop new anti-tumor drugs and to further explore its potential anti-inflammatory and antifungal properties. Furthermore, this compound could be used to explore its potential applications in biochemistry, such as its ability to bind to and inhibit certain enzymes and proteins. Finally, this compound could be used to develop new agrochemicals and other organic compounds.
Méthodes De Synthèse
4-Methylbenzenesulfonylmethylbenzofuranone can be synthesized through two different methods. The first method is a direct arylation reaction of (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanoneenesulfonyl chloride with benzofuran-2-yl phenylmethanone. This method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second method is a one-pot reaction of (3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanoneenesulfonyl chloride with benzofuran-2-yl phenylmethanone in the presence of a base and a catalytic amount of palladium acetate. This method is more efficient and cost-effective than the direct arylation reaction.
Safety and Hazards
Propriétés
IUPAC Name |
[3-[(4-methylphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O2S/c1-16-11-13-18(14-12-16)26-15-20-19-9-5-6-10-21(19)25-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYOLATZNBHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950761.png)



![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)
![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone](/img/structure/B2950769.png)

![2-(4-chlorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2950772.png)


![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2950777.png)
![N-(3,4-dichlorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950778.png)
